molecular formula C10H9ClN2O2 B6213052 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2728091-61-8

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B6213052
CAS No.: 2728091-61-8
M. Wt: 224.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the condensation of pyridine-2-carbaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial formation of the pyrrole ring, followed by the introduction of the pyridine moiety. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar research applications.

Uniqueness

4-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific combination of pyridine and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specialized functions.

Properties

CAS No.

2728091-61-8

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.6

Purity

95

Origin of Product

United States

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